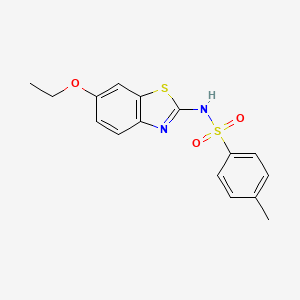

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is part of a broader class of benzothiazole sulfonamides, compounds known for their diverse biological activities and chemical properties. These compounds have attracted significant interest in medicinal chemistry and materials science due to their structural versatility and potential applications in drug discovery and material design.

Synthesis Analysis

The synthesis of benzothiazole sulfonamide derivatives typically involves the condensation of benzothiazole amines with sulfonyl chlorides or through the reaction of benzothiazoles with sulfonamides under appropriate conditions. These reactions can be optimized to introduce various substituents on the benzothiazole and sulfonamide moieties, allowing for a wide range of derivatives with different properties to be synthesized (Moreno-Díaz et al., 2008).

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides, including substituent effects, significantly influences their chemical and biological properties. Crystallographic studies provide insights into their molecular geometry, tautomeric forms, and potential for intermolecular interactions, which are crucial for understanding their reactivity and function in biological systems (Li et al., 2014).

Chemical Reactions and Properties

Benzothiazole sulfonamides participate in various chemical reactions, including condensation, substitution, and cyclization reactions, that are foundational in organic synthesis and drug development. Their reactivity can be tailored by modifying the substituents on the benzothiazole ring and the sulfonamide group, enabling the synthesis of compounds with desired biological activities (Kisseljova et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining their suitability for various applications, including pharmaceutical formulations and material science applications (Sreenivasa et al., 2014).

科学的研究の応用

Anticancer Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide derivatives have been investigated for their potential anticancer activity. For instance, a study by González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes, revealing their efficacy in DNA binding, cleavage, and inducing apoptosis in human tumor cells (González-Álvarez et al., 2013). Another research by Abbassi et al. (2014) synthesized N‐[6‐indazolyl]arylsulfonamides demonstrating significant antiproliferative activity against human tumor cell lines (Abbassi et al., 2014).

Enhancement of Physical Work Capacity

A study by Tsoublava et al. (2015) synthesized new derivatives of 2-animo-6-ethoxybenzothiazole and tested them on mice for their effect on physical work capacity. The study found that certain compounds significantly enhanced physical performance (Tsoublava et al., 2015).

Antidiabetic Activity

In the field of diabetes research, Moreno-Díaz et al. (2008) evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic activity, finding significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model (Moreno-Díaz et al., 2008).

Photodynamic Therapy Applications

The compound has also found applications in photodynamic therapy, as demonstrated by Pişkin et al. (2020). They synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, indicating potential for cancer treatment (Pişkin et al., 2020).

Antibacterial and Lipoxygenase Inhibition

Research by Abbasi et al. (2017) synthesized sulfonamides bearing 1,4-benzodioxin rings, exhibiting notable antibacterial potential and lipoxygenase inhibition, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Environmental Analysis

A study by Speltini et al. (2016) developed a procedure for extracting benzothiazoles and benzenesulfonamides from soil samples, using microwave-assisted extraction and high-performance liquid chromatography for environmental analysis (Speltini et al., 2016).

Antimicrobial Activity

In the field of antimicrobial research, Patel and Agravat (2009) synthesized pyridine derivatives, including benzothiazoles, showing considerable antibacterial activity (Patel & Agravat, 2009).

特性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-3-21-12-6-9-14-15(10-12)22-16(17-14)18-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGOZXKEYZZVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2480266.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)

![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)

![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)

![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)